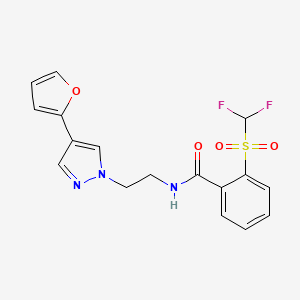

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((Difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound featuring a benzamide core substituted with a difluoromethyl sulfonyl group and a furan-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of a suitable benzoyl chloride with an amine under basic conditions.

Introduction of the Difluoromethyl Sulfonyl Group: This step can be accomplished using difluoromethyl sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Furan-Pyrazole Moiety: The final step involves the coupling of the furan-2-yl-pyrazole derivative with the benzamide intermediate. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of diketone derivatives.

Reduction: Conversion of nitro groups to amines.

Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the difluoromethyl sulfonyl group can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl sulfonyl group could play a role in enhancing binding affinity or specificity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the difluoromethyl sulfonyl group, potentially altering its biological activity and stability.

2-((Trifluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Contains a trifluoromethyl group instead of a difluoromethyl group, which may affect its electronic properties and reactivity.

Uniqueness

The presence of the difluoromethyl sulfonyl group in 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide imparts unique properties such as increased metabolic stability and potential for specific biological interactions, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry, focusing on its mechanisms of action, efficacy against various biological targets, and toxicity profiles.

Chemical Structure and Properties

The molecular formula of the compound is C19H17F2N2O4S, with a molecular weight of approximately 425.5 g/mol. The presence of difluoromethyl and sulfonyl groups suggests potential interactions with biological macromolecules, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical physiological pathways. The difluoromethyl and sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzymatic activity. The furan and pyrazole moieties contribute to the compound's binding affinity and specificity, which are crucial for its therapeutic effects.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of similar benzamide derivatives against various cancer cell lines. For instance, compounds related to this structure have shown significant activity against breast, colon, and lung cancer cells. The highest antiproliferative activity was noted for derivatives with specific substitutions on the aromatic rings, indicating that structural modifications can enhance efficacy .

Insecticidal and Fungicidal Activities

The compound has demonstrated promising insecticidal and fungicidal activities. In particular, it was tested against mosquito larvae, showing effective larvicidal properties at concentrations as low as 10 mg/L. One derivative exhibited a lethal rate of 100% at 5 mg/L . Additionally, fungicidal assays revealed that certain analogs inhibited the growth of Pyricularia oryzae, a significant agricultural pathogen, with effective concentrations (EC50) lower than those of established fungicides like bixafen .

Toxicity Profile

While the compound exhibits potent biological activities, its toxicity must also be considered. Toxicity assessments using zebrafish embryos indicated an LC50 value of 0.39 mg/L for one derivative, categorizing it as high toxicity . This highlights the need for further structural optimization to balance efficacy with safety.

Case Study 1: Antiproliferative Activity

A study involving a series of fluorinated benzamide derivatives showed that structural variations significantly influenced antiproliferative effects against cancer cell lines. The optimal substitution pattern was found to enhance cytotoxicity while minimizing off-target effects .

Case Study 2: Insecticidal Efficacy

In a comparative analysis of several benzamide derivatives against mosquito larvae, the compound demonstrated superior larvicidal activity compared to traditional insecticides. This suggests potential applications in vector control strategies .

Data Summary

| Activity Type | Target Organism/Cell Line | Effective Concentration (EC50/LC50) | Remarks |

|---|---|---|---|

| Antiproliferative | Breast Cancer Cell Lines | Not specified | Significant inhibition observed |

| Insecticidal | Mosquito Larvae | 5 mg/L (100% lethality) | Effective larvicidal agent |

| Fungicidal | Pyricularia oryzae | 5.49 μg/mL | Superior to control drug bixafen |

| Toxicity | Zebrafish Embryos | 0.39 mg/L | High toxicity classification |

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O4S/c18-17(19)27(24,25)15-6-2-1-4-13(15)16(23)20-7-8-22-11-12(10-21-22)14-5-3-9-26-14/h1-6,9-11,17H,7-8H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDKNGKJGIRPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.